![molecular formula C18H15ClN4O3S B2452069 (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone CAS No. 897470-83-6](/img/structure/B2452069.png)
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone
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Overview
Description
Synthesis Analysis
A series of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The compound was synthesized in satisfactory yield and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models .Physical And Chemical Properties Analysis
The compound has been characterized by its C, H and N analysis . The compound was found to be in good agreement with elemental and spectral data .Scientific Research Applications
- This compound has been evaluated for its anti-inflammatory and analgesic activities. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit prostaglandin biosynthesis, and their effects are mediated via inhibition of cyclooxygenase (COX) enzymes. While traditional NSAIDs (such as aspirin and ibuprofen) are non-selective and can cause gastrointestinal irritation, selective COX-2 inhibitors were developed to minimize these side effects. However, some COX-2 inhibitors have shown adverse cardiovascular effects. Research on this compound’s anti-inflammatory and analgesic properties could provide insights into novel drug development .
- In the LasB system, this compound demonstrated promising quorum-sensing inhibition with an IC50 of 115.2 μg/mL. Quorum sensing plays a crucial role in bacterial communication and virulence. Understanding how this compound affects quorum sensing could have implications for antimicrobial strategies .
- Although weak, this compound showed COX-1 inhibitory activity (IC50 = 7.41–11.34 μM) compared to the selective COX-1 inhibitor (indomethacin, IC50 = 0.04 μM) and the non-selective COX inhibitor (diclofenac, IC50 = 5.12 μM). COX-1 inhibition is associated with gastrointestinal protection, making this compound interesting for further investigation .
- In biological assessments, this compound impeded cell migration and exhibited pro-apoptotic effects at various concentrations. Further studies could explore its potential as an anticancer agent .
- Related benzothiazole derivatives have demonstrated cytotoxic effects on human tumor cell lines. Investigating this compound’s cytotoxicity could provide valuable insights for cancer research .
Anti-Inflammatory and Analgesic Properties
Quorum-Sensing Inhibition
COX-1 Inhibition
Cell Migration Inhibition and Pro-Apoptotic Effects
Cytotoxic Activity
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S/c19-13-4-5-15-16(11-13)27-18(20-15)22-8-6-21(7-9-22)17(24)12-2-1-3-14(10-12)23(25)26/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBCKAYJKIAQSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone |
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